N-(cyclopropylmethyl)-3-methylaniline

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-3-2-4-11(7-9)12-8-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZXVGSLLDHBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(cyclopropylmethyl)-3-methylaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in its metabolism . The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In human prostate cancer cells, for instance, it has demonstrated cytotoxic effects, leading to programmed cell death . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce changes in the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This binding interaction can result in the formation of reactive intermediates, which can further interact with other biomolecules, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, which can affect cell viability and function over time . Understanding these temporal effects is crucial for optimizing the compound’s use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . Studies have shown that the compound’s cytotoxic effects are dose-dependent, with higher doses leading to increased cell death and adverse effects on cellular function . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of reactive intermediates that can further interact with other biomolecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm or nucleus, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles

Biological Activity

N-(cyclopropylmethyl)-3-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

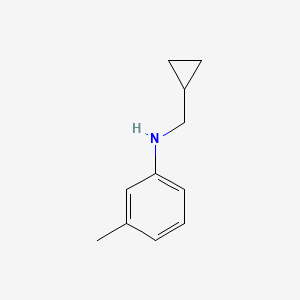

This compound has the following structural formula:

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

The compound features a cyclopropylmethyl group attached to the nitrogen of a methylaniline moiety, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethyl group may enhance binding affinity, leading to modulation of various biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, affecting cellular signaling pathways.

- Receptor Binding : It has the potential to bind to receptors, altering physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that similar compounds exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations suggest potential anticancer effects through the inhibition of tumor-related enzymes or pathways.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound and related compounds. Below are notable findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that derivatives of this compound inhibited specific kinases involved in cancer progression. |

| Study 2 | Investigated the compound's impact on microbial growth, revealing effective inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. |

| Study 3 | Explored the compound's interactions with dopamine receptors, suggesting potential neuroprotective effects through selective receptor agonism. |

Detailed Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited notable activity against Gram-positive bacteria, with an MIC comparable to leading antibiotics.

-

Anticancer Mechanisms :

- In vitro tests showed that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a mechanism where the compound triggers programmed cell death in malignant cells.

-

Neuroprotective Effects :

- Research involving neurodegenerative models indicated that this compound could protect dopaminergic neurons from oxidative stress, potentially offering therapeutic avenues for conditions like Parkinson's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Nitrogen and Benzene Ring

The substituents on the nitrogen atom and benzene ring critically determine physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison

Electronic and Steric Effects

- Cyclopropylmethyl vs. Fluorine’s electronegativity may enhance binding affinity in biological systems, whereas the cyclopropyl group could improve metabolic stability .

Methyl at C3 (Ring Substituent): The meta-methyl group on the benzene ring may donate electrons via hyperconjugation, contrasting with para or ortho substituents in dinitroaniline herbicides (). Such positional effects are critical in phytotoxicity and reactivity .

Preparation Methods

Reaction Scheme and Conditions

The synthesis typically starts from a nitro-substituted aromatic compound (e.g., 3-nitro-2-fluorobenzoate derivatives) and cyclopropylcarbaldehyde as raw materials. Under acidic conditions and in the presence of a suitable catalyst (commonly 5% platinum on carbon), the reaction proceeds through:

- Reduction of the nitro group to an amine.

- Reductive amination of the resulting amine with cyclopropylcarbaldehyde.

- Formation of the N-(cyclopropylmethyl) aniline derivative.

The process is conducted in a solvent such as methanol, ethanol, or ethyl acetate, under hydrogen pressure ranging from 1.0 MPa to 3.0 MPa, at temperatures between 40°C and 100°C, depending on the substrate and desired ester group.

Reaction Parameters and Optimization

- Molar ratio of nitro compound to cyclopropylcarbaldehyde: 1:(0.5–3)

- Mass ratio of nitro compound to acid (e.g., acetic acid): 1:(0.01–0.6)

- Mass ratio of nitro compound to catalyst: 1:(0.001–0.05)

- Mass ratio of nitro compound to solvent: 1:(2–10)

These parameters are optimized to maximize yield and purity while minimizing by-products and solid residues.

Representative Experimental Data

The following table summarizes key experimental data from three embodiments illustrating the preparation of N-(cyclopropylmethyl) aniline derivatives with different ester groups:

| Embodiment | Starting Material (g) | Catalyst (g) | Acid (g) | Cyclopropylcarbaldehyde (g) | Solvent (g) | Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Product Purity (%) | LC/MS [M+1] (m/z) |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 40.2 (3-nitro-2-fluoro-methyl benzoate) | 0.2 (5% Pt/C) | 7.96 (Acetic acid) | 16.8 | 119.4 (Methanol) | 1.0 | 40 | 12 | 95.4 | 98.5 | 224 |

| 2 | 43.0 (3-nitro-2-fluoro-ethyl benzoate) | 0.42 (5% Pt/C) | 8.52 (Acetic acid) | 19.6 | 213 (Ethanol) | 2.0 | 60 | 14 | 93.2 | 98.0 | 238 |

| 3 | 45.9 (3-nitro-2-fluoro-propyl benzoate) | 0.91 (5% Pt/C) | 18.16 (Acetic acid) | 22.4 | 136.2 (Ethyl acetate) | 3.0 | 100 | 16 | 94.2 | 97.5 | 252 |

Table 1: Experimental conditions and results for the preparation of N-(cyclopropylmethyl) aniline derivatives.

Advantages of the One-Pot Catalytic Hydrogenation Method

- High Yield and Purity: Yields above 90% with product purities exceeding 97% are routinely achieved.

- Cost-Effectiveness: Avoids expensive reagents like sodium triacetoxyborohydride and reduces the number of reaction steps.

- Simplicity and Scalability: The one-pot approach minimizes post-reaction processing and solid residues, making it suitable for industrial scale.

- Clean Production: Fewer impurities and by-products reduce the need for extensive purification.

Comparative Analysis of Preparation Methods

| Feature | One-Pot Catalytic Hydrogenation | Reductive Amination with Sodium Triacetoxyborohydride |

|---|---|---|

| Reaction Steps | Single-step (one-pot) | Multi-step |

| Catalyst | Platinum on carbon, acid catalyst | Sodium triacetoxyborohydride (expensive) |

| Yield | >90% | Lower, with more di-substituted by-products |

| Purity | High (≥97%) | Moderate, requires extensive purification |

| Cost | Low | High due to reagents and post-processing |

| Industrial Suitability | Excellent | Limited due to complexity and cost |

Table 2: Comparison of preparation methods for N-(cyclopropylmethyl) aniline compounds.

Additional Research Findings

- The method's success depends on the precise control of reaction parameters such as pressure, temperature, and molar ratios.

- Use of acetic acid as the acid catalyst facilitates nitro group reduction and amine alkylation.

- The choice of solvent influences reaction kinetics and product isolation efficiency.

- Post-reaction filtration and solvent removal under reduced pressure yield the final product with minimal impurities.

- Characterization by LC/MS and ^1H NMR confirms the structural integrity and purity of the synthesized compounds.

Q & A

Q. What are the common synthetic routes for N-(cyclopropylmethyl)-3-methylaniline and its derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution reactions. For example, bromination of N-(cyclopropylmethyl)aniline yields 3-bromo derivatives, as seen in the preparation of 3-Bromo-N-(cyclopropylmethyl)aniline hydrochloride . Key steps often involve reacting cyclopropylmethyl halides with methylaniline precursors under basic conditions. Purification methods like column chromatography or recrystallization are critical for isolating high-purity products .

Q. How is the structural integrity of this compound confirmed experimentally?

Techniques such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and LC-MS are standard for structural confirmation. For instance, <sup>1</sup>H-NMR (400 MHz, CDCl3) resolves proton environments around the cyclopropylmethyl and methylaniline groups, while LC-MS validates molecular mass . Thin-layer chromatography (TLC) is routinely used to monitor reaction progress .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?

Reaction yields depend on factors like solvent choice, temperature, and catalyst use. In multi-step syntheses (e.g., trifluoromethylbenzamide derivatives), yields vary significantly (e.g., 85% vs. 31% in later steps), highlighting the need for step-specific optimization . Adjusting stoichiometry, using molecular sieves to control moisture, or employing high-pressure conditions can enhance efficiency. Kinetic studies and DFT calculations may further elucidate reaction pathways .

Q. How can researchers investigate the biological activity of this compound derivatives?

These compounds are explored for enzyme inhibition (e.g., CD38 in immunomodulation) and ligand-metal interactions. Techniques include:

- Surface plasmon resonance (SPR) to measure binding affinity.

- X-ray crystallography to resolve ligand-enzyme complexes.

- In vitro enzyme assays (e.g., NAD<sup>+</sup> hydrolase activity inhibition) . For example, cyclopropylmethyl-substituted amines show conformational flexibility that enhances target specificity .

Q. What analytical approaches resolve contradictions in reaction data for this compound derivatives?

Discrepancies in yields or byproduct formation often arise from competing reaction mechanisms. Advanced methods include:

- HPLC-MS to identify intermediate species.

- Kinetic isotope effects (KIE) to probe rate-limiting steps.

- In situ IR spectroscopy to monitor reactive intermediates .

Methodological Considerations

Q. What purification techniques are most effective for this compound derivatives?

Column chromatography with silica gel (hexane/ethyl acetate gradients) is widely used. For polar derivatives, reverse-phase HPLC with C18 columns achieves higher resolution. Recrystallization from ethanol or dichloromethane/hexane mixtures is effective for crystalline products .

Q. How can computational methods aid in designing this compound-based ligands?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like CD38. Density functional theory (DFT) calculations optimize ligand geometries and electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity or binding affinity .

Applications in Research

Q. What role do this compound derivatives play in coordination chemistry?

The cyclopropylmethyl group’s steric bulk and electronic properties make these compounds effective ligands for transition metals (e.g., Pd, Cu). Applications include catalysis (e.g., cross-coupling reactions) and metal-organic framework (MOF) design .

Q. How are these derivatives utilized in biochemical assays?

Structurally related methylaniline derivatives (e.g., TOOS, MAOS) serve as chromogenic reagents in enzymatic assays (e.g., peroxidase-coupled systems). Their electron-rich aromatic systems enable sensitive detection of H2O2 or NADH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.